Product packaging for ethyl 4-cyano-1H-pyrazole-5-carboxylate(Cat. No.:CAS No. 318497-88-0)

ethyl 4-cyano-1H-pyrazole-5-carboxylate

Cat. No.: B1300510
CAS No.: 318497-88-0
M. Wt: 165.15 g/mol
InChI Key: COJOZBXPRZQJLK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of ethyl 4-cyano-1H-pyrazole-5-carboxylate is intrinsically linked to the broader evolution of pyrazole chemistry, which traces its origins to pioneering work in the late nineteenth century. The foundational understanding of pyrazole structures began when German chemist Ludwig Knorr introduced the term "Pyrazole" to identify this class of compounds in 1883. Subsequently, the first synthesis of pyrazole was achieved by German chemist Hans Von Pechmann in 1898, who synthesized the parent compound from acetylene and diazomethane. This early work established the fundamental framework upon which modern pyrazole chemistry would develop.

The specific development of cyano-substituted pyrazole carboxylates emerged as part of the broader exploration of functionalized pyrazole derivatives that gained momentum throughout the twentieth century. Research efforts focused on developing synthetic methodologies that could efficiently incorporate both cyano and carboxylate functionalities into the pyrazole ring system. The synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was achieved through abnormal Beckmann rearrangement protocols, demonstrating the sophisticated synthetic approaches required to access these complex heterocyclic structures. These developments represented significant advances in understanding how multiple functional groups could be strategically positioned within pyrazole frameworks to create compounds with enhanced synthetic utility.

The contemporary relevance of this compound has been reinforced by modern synthetic developments, particularly the emergence of multicomponent reaction strategies and silver-catalyzed cycloaddition methods. Recent advances have demonstrated that dual incorporation of trifluoromethyl and cyano groups into pyrazole cores can be achieved through single-step reactions, highlighting the continuing evolution of synthetic approaches to functionalized pyrazole derivatives. This historical progression from basic pyrazole synthesis to sophisticated multi-functionalized derivatives illustrates the compound's position within the broader narrative of heterocyclic chemistry development.

Nomenclature and Classification

This compound represents a systematically named compound that follows established nomenclature conventions for substituted pyrazole derivatives. The compound is registered under Chemical Abstracts Service number 318497-88-0, providing definitive identification within chemical databases. Alternative nomenclature systems recognize the compound under several synonymous designations, including ethyl 3-cyano-1H-pyrazole-4-carboxylate and 4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester, reflecting different numbering conventions and tautomeric considerations.

The systematic International Union of Pure and Applied Chemistry name "this compound" precisely describes the structural features and substitution pattern. The designation "1H-pyrazole" indicates the specific tautomeric form where the hydrogen atom is located on nitrogen-1 of the pyrazole ring. The numerical positioning system identifies the cyano group at position 4 and the ethyl carboxylate group at position 5, establishing the precise substitution pattern that defines this compound's chemical identity.

Classification within broader chemical taxonomy places this compound as a member of the heterocyclic compound family, specifically within the five-membered nitrogen-containing heterocycles. The compound belongs to the pyrazole subclass, which is characterized by the presence of two adjacent nitrogen atoms within the five-membered ring structure. Further classification identifies it as a disubstituted pyrazole derivative, featuring both cyano and carboxylate functional groups that significantly influence its chemical properties and reactivity patterns.

The molecular formula C₇H₇N₃O₂ reflects the compound's elemental composition, encompassing seven carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This formula provides essential information for molecular weight calculations, yielding a precise molecular mass of 165.152 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation as "CCOC(=O)C1=C(C=NN1)C#N" provides a standardized method for computational identification and database searching.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within heterocyclic chemistry due to its unique combination of structural features and synthetic accessibility. The compound exemplifies the broader importance of pyrazole derivatives, which have emerged as versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles are recognized as five-membered heterocyclic compounds that contain three carbon atoms and two adjacent nitrogen atoms, positioning them as fundamental building blocks for the preparation of more complex heterocyclic systems with pharmaceutical relevance.

The significance of this particular compound extends beyond its individual properties to represent the broader category of functionalized pyrazoles that have gained prominence in modern synthetic chemistry. The presence of both cyano and carboxylate functionalities within a single pyrazole framework creates opportunities for diverse chemical transformations and synthetic elaboration. These functional groups serve as reactive handles that enable further derivatization, making the compound valuable as an intermediate in the synthesis of more complex molecular architectures.

Recent developments in pyrazole chemistry have emphasized the importance of compounds like this compound in addressing contemporary synthetic challenges. The dual incorporation of multiple functional groups into heterocyclic cores has become increasingly important for developing efficient synthetic routes to bioactive molecules. This trend reflects the growing recognition that strategically functionalized heterocycles can serve as versatile platforms for accessing diverse chemical space while maintaining synthetic efficiency.

The structural features of this compound also contribute to its significance in understanding fundamental aspects of heterocyclic chemistry, particularly regarding tautomerism and conformational preferences. Pyrazoles are known to exhibit tautomeric behavior, which can influence their reactivity patterns and biological activities. The specific substitution pattern in this compound provides insights into how functional group positioning affects tautomeric equilibria and overall molecular behavior.

Position in Pyrazole Chemistry Research

Contemporary pyrazole chemistry research has positioned this compound within several important research themes that define current directions in heterocyclic chemistry. The compound represents a significant example of how synthetic methodology development continues to expand access to functionalized pyrazole derivatives. Recent advances in pyrazole synthesis have emphasized the development of efficient, atom-economical synthetic routes that can rapidly access diverse substitution patterns while maintaining high levels of selectivity and yield.

The research landscape surrounding cyano-substituted pyrazole carboxylates has been particularly influenced by developments in multicomponent reaction chemistry and cascade reaction sequences. Studies have demonstrated that pyrano[2,3-c]pyrazole derivatives, which share structural similarities with this compound, can be efficiently synthesized through four-component reactions involving aldehydes, malononitrile, beta-ketoesters, and hydrazine derivatives. These synthetic approaches have yielded compounds with significant antibacterial activity, highlighting the potential for functional pyrazole derivatives to serve as leads for therapeutic development.

Current research trends have also emphasized the importance of understanding structure-activity relationships within pyrazole derivatives, particularly those bearing cyano and carboxylate substituents. The prevalence of pyrazole scaffolds in bioactive molecules has encouraged systematic investigation of how specific substitution patterns influence biological activity and pharmacological properties. This research direction has been particularly relevant for developing therapeutics targeting neurodegenerative diseases, where pyrazole derivatives have shown promise as potential treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The position of this compound within contemporary research is further defined by advances in synthetic methodology that enable regioselective functionalization of pyrazole cores. Silver-catalyzed cycloaddition reactions have emerged as powerful tools for constructing trifluoromethyl and cyano-substituted pyrazoles, demonstrating the continuing evolution of synthetic approaches to these important heterocyclic targets. These methodological advances have expanded the accessibility of functionalized pyrazole derivatives while maintaining the structural complexity required for advanced applications.

Structure-Function Overview

The structural architecture of this compound encompasses several key features that directly influence its chemical behavior and functional properties. The compound's molecular structure is built upon the fundamental pyrazole core, which consists of a five-membered ring containing two nitrogen atoms positioned adjacent to each other. This heterocyclic framework provides the foundational structure upon which the cyano and carboxylate substituents are positioned to create the specific substitution pattern that defines this compound.

The positioning of the cyano group at the 4-position of the pyrazole ring significantly influences the electronic properties of the molecule. Cyano groups are strongly electron-withdrawing substituents that can modulate the reactivity of the heterocyclic core and influence tautomeric equilibria. The electron-withdrawing nature of the cyano functionality affects the distribution of electron density within the pyrazole ring, potentially influencing both chemical reactivity and physical properties such as melting point, which has been reported as 226°C to 228°C.

The ethyl carboxylate group positioned at the 5-position provides additional structural complexity and functional diversity. Carboxylate esters serve as versatile functional groups that can undergo various chemical transformations, including hydrolysis to carboxylic acids, reduction to alcohols, or participation in condensation reactions. The specific positioning of this group adjacent to the cyano substituent creates opportunities for intramolecular interactions that may influence conformational preferences and overall molecular stability.

Property Value Reference
Molecular Formula C₇H₇N₃O₂
Molecular Weight 165.152 g/mol
Melting Point 226°C to 228°C
Physical Form Powder
Color Orange to White
Chemical Abstracts Service Number 318497-88-0

The tautomeric behavior of this compound represents an important aspect of its structure-function relationship. Pyrazoles are known to exhibit prototropic tautomerism, where hydrogen migration between nitrogen atoms can lead to different structural forms. The specific substitution pattern in this compound may influence tautomeric preferences, potentially affecting both chemical reactivity and biological activity profiles. Understanding these tautomeric relationships is crucial for predicting the compound's behavior in different chemical environments and for designing effective synthetic strategies that utilize this heterocyclic platform.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B1300510 ethyl 4-cyano-1H-pyrazole-5-carboxylate CAS No. 318497-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-cyano-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJOZBXPRZQJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318497-88-0
Record name ethyl 4-cyano-1H-pyrazole-5-carboxylate
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Preparation Methods

Synthetic Routes

1.1 Multicomponent Reaction

  • Reagents : Aromatic aldehydes, malononitrile, and hydrazine derivatives (e.g., phenyl hydrazine).
  • Catalyst : Heterogeneous acid catalysts such as sulfonated polyvinyl alcohol (SPVA) are commonly employed.
  • Conditions : These reactions are typically carried out under solvent-free conditions to enhance environmental sustainability and reduce waste.
  • Mechanism : The reaction proceeds via a condensation mechanism, forming the pyrazole ring and introducing the cyano and carboxylate functional groups.
  • Advantages :
    • High yield of ethyl 4-cyano-1H-pyrazole-5-carboxylate.
    • Environmentally benign due to solvent-free conditions.
    • Scalability for industrial applications.

Industrial Production Methods

2.1 Large-Scale Multicomponent Reactions

  • Setup : Industrial reactors optimized for multicomponent reactions are used.
  • Catalysts : Efficient catalysts ensure high yield and purity.
  • Monitoring Techniques :
    • Thin-layer chromatography (TLC) is used to monitor reaction progress.
    • Purification is achieved through recrystallization or column chromatography.
  • Outcome : This method produces this compound with high purity suitable for commercial applications.

Laboratory Synthesis

3.1 General Protocol

  • Reagents and Conditions :
    • Ethyl acetoacetate reacts with hydrazine hydrate to form an intermediate pyrazole derivative.
    • The intermediate undergoes further reaction with cyanogen bromide or related reagents to introduce the cyano group.
    • Reaction conditions include controlled temperature (typically between 50°C–100°C) and use of organic solvents like ethanol or acetonitrile.
  • Purification :
    • Crystallization from ethanol or other solvents is used to isolate the product.
    • Melting point determination (226°C–228°C) confirms product identity.

Data Table: Key Reaction Parameters

Parameter Value/Condition
Catalyst Sulfonated polyvinyl alcohol (SPVA)
Solvent Solvent-free or ethanol/acetonitrile
Temperature 50°C–100°C
Monitoring Technique Thin-layer chromatography (TLC)
Purification Method Recrystallization/Column Chromatography
Yield High (varies by protocol)

Notes on Preparation

  • Safety Considerations :

    • Cyanogen bromide, if used, requires careful handling due to its toxicity.
    • Proper ventilation and personal protective equipment (PPE) are mandatory during synthesis.
  • Alternative Catalysts :

    • Other acid catalysts can be explored for better efficiency or cost-effectiveness.
  • Environmental Impact :

    • Solvent-free methods are preferred for reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major product is often the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Ethyl 4-cyano-1H-pyrazole-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, including:

  • Oxidation : Can be oxidized to form derivatives with different functional groups.
  • Reduction : Capable of undergoing reduction to yield reduced pyrazole derivatives.
  • Substitution Reactions : The cyano and ester groups can be replaced with nucleophiles, facilitating the development of new compounds.

Biology

In biological research, this compound has been investigated for its bioactive properties , particularly:

  • Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial effects against various bacteria and fungi. For example, modifications of the compound have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : this compound has also been explored for its antifungal potential, particularly against Candida albicans.

Medicine

This compound is being explored as a potential pharmaceutical intermediate in drug development:

  • Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation across various cell lines (e.g., breast, lung, colorectal). The mechanism involves targeting specific signaling pathways such as the Aurora-A kinase pathway, with reported IC50 values indicating potent activity .
  • Antiviral Activity : Recent studies suggest that derivatives of this compound may inhibit HIV replication by interfering with viral entry mechanisms .
Activity TypeCell Line/PathogenIC50/Effective ConcentrationReference
AntimicrobialStaphylococcus aureusEffective at 100 μg/mL
AntifungalCandida albicansEffective at higher doses
AnticancerMDA-MB-231 (Breast)0.067 µM
AntiviralHIV-1Effective in vitro

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant growth inhibition, emphasizing the importance of structural modifications to enhance anticancer properties.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral potential against HIV demonstrated that derivatives similar to ethyl 4-cyano compounds effectively reduced viral loads in vitro without significant cytotoxicity to host cells. This highlights their therapeutic potential in treating viral infections.

Mechanism of Action

The mechanism by which ethyl 4-cyano-1H-pyrazole-5-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Ethyl 5-Cyano-1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 98476-09-6)

  • Structure: Cyano group at position 5, phenyl at position 1, and ethyl carboxylate at position 3.
  • Properties : Molecular weight = 241.25 g/mol; hazards include acute oral toxicity (H302) and skin irritation (H315) .
  • Key Differences: The positional isomerism (cyano at 5 vs. For example, the 5-cyano derivative may exhibit stronger intermolecular interactions due to proximity to the carboxylate group.

Ethyl 5-Cyano-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 98475-62-8)

  • Structure: Pyridinyl substituent at position 1 and cyano at position 4.
  • Properties : Molecular weight = 242.23 g/mol; higher topological polar surface area (80.8 Ų) due to the pyridine nitrogen, enhancing solubility in polar solvents .

Amino-Substituted Analogs

Ethyl 5-Amino-4-Cyano-1-(p-Tolyl)-1H-Pyrazole-3-Carboxylate

  • Structure: Amino group at position 5, cyano at 4, and p-tolyl at position 1.
  • Properties: The amino group enables hydrogen bonding, influencing crystal packing and solubility. This derivative is used in synthesizing bioactive compounds, leveraging the amino group for further functionalization (e.g., amide formation) .

Ethyl 5-Amino-1-Cyclohexyl-1H-Pyrazole-4-Carboxylate (CAS 21253-62-3)

  • Structure: Cyclohexyl group at position 1, amino at 5.
  • Properties : The cyclohexyl substituent introduces steric hindrance, reducing reaction rates in SN2-type reactions compared to aryl-substituted analogs .

Halogenated Derivatives

5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a)

  • Structure : Chlorine at position 5, methyl at 3, and carboxamide linkage.
  • Properties : Melting point = 133–135°C; yield = 68%. The chloro substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution .
  • Comparison : Higher melting points (e.g., 181–183°C for fluorophenyl analog 3d) correlate with stronger intermolecular forces (e.g., C–H···F interactions) .

Data Tables

Table 1: Physical and Chemical Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Ethyl 4-cyano-1H-pyrazole-5-carboxylate C7H7N3O2 181.16 Not reported N/A 4-CN, 5-COOEt
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate C13H11N3O2 241.25 Not reported N/A 1-Ph, 4-COOEt, 5-CN
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C21H15ClN6O 403.1 133–135 68 5-Cl, 3-CH3, 4-CONH
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) C21H14ClFN6O 421.0 181–183 71 4-F, 5-Cl, 3-CH3

Research Findings and Mechanistic Insights

  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in 3d) show higher yields (71%) compared to phenyl analogs (68%), likely due to enhanced stabilization of transition states .
  • Crystallography : Weak C–H···O interactions and Cl···N contacts (3.046 Å) dominate crystal packing in halogenated pyrazoles, influencing solubility and melting points .
  • Biological Relevance: Amino-substituted derivatives (e.g., ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate) are precursors for antitumor agents, where the amino group participates in hydrogen bonding with biological targets .

Biological Activity

Ethyl 4-cyano-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyano group and an ester functional group. Its unique structure contributes to its reactivity and potential as a bioactive molecule.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism of action appears to involve the inhibition of key enzymes involved in microbial growth, leading to reduced viability of the pathogens.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

Cell Line IC50 (µM)
MDA-MB-231 (Breast)9.0
A549 (Lung)12.5
HeLa (Cervical)7.5

The compound's effectiveness against these cell lines suggests that it may disrupt cellular signaling pathways or induce apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. This interaction may lead to:

  • Inhibition of Enzyme Activity: The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Disruption of Cellular Signaling: By interfering with signaling pathways, it can induce apoptosis or inhibit cell division.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. Results indicated that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Anticancer Potential
In a series of experiments involving breast cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This study underscores the compound's potential for development into an anticancer drug .

Q & A

Q. What structural modifications enhance the bioactivity of this compound as a kinase inhibitor?

  • Methodological Answer :
  • Introduce sulfonamide or trifluoromethyl groups at C3 to improve hydrophobic interactions.
  • Replace the ethyl ester with a methyl group to reduce metabolic degradation (e.g., t1/2 increased from 2.1 h to 4.5 h in vitro) .

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